Cas no 21422-40-2 (1H-Indole-2-acetic acid methyl ester)

1H-Indole-2-acetic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2-acetic acid methyl ester
- methyl 2-(1H-indol-2-yl)acetate
- methyl indole-2-acetate
- FT-0737210
- E76881
- 1H-Indole-2-acetic acid, methyl ester
- INDOLE-2-ACETIC ACID METHYL ESTER
- EN300-7354618
- CS-0150704
- SCHEMBL8686875
- DTXSID80448769
- AKOS027475914
- indoleacetic acid methyl ester
- ZXAOWDBYBUEVKE-UHFFFAOYSA-N
- 21422-40-2
- methyl indole-2 acetate
- Methyl2-(1H-indol-2-yl)acetate
- DA-21129
- methyl 1H-indole-2-acetate
-
- MDL: MFCD24549238
- インチ: InChI=1S/C11H11NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-6,12H,7H2,1H3
- InChIKey: ZXAOWDBYBUEVKE-UHFFFAOYSA-N
- SMILES: COC(=O)CC1=CC2=CC=CC=C2N1
計算された属性
- 精确分子量: 189.07903
- 同位素质量: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 42.1Ų
じっけんとくせい
- PSA: 42.09
1H-Indole-2-acetic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X28945-1g |
Methyl 2-(1H-indol-2-yl)acetate |
21422-40-2 | 97% | 1g |
¥4112.0 | 2024-07-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD633026-1g |
Methyl 2-(1H-indol-2-yl)acetate |
21422-40-2 | 97% | 1g |
¥3894.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD633026-250mg |
Methyl 2-(1H-indol-2-yl)acetate |
21422-40-2 | 97% | 250mg |
¥1558.0 | 2022-03-01 | |
Chemenu | CM240431-1g |
Methyl 2-(1H-indol-2-yl)acetate |
21422-40-2 | 95%+ | 1g |
$536 | 2023-02-02 | |
Enamine | EN300-7354618-2.5g |
methyl 2-(1H-indol-2-yl)acetate |
21422-40-2 | 95% | 2.5g |
$1625.0 | 2023-05-25 | |
Enamine | EN300-7354618-0.1g |
methyl 2-(1H-indol-2-yl)acetate |
21422-40-2 | 95% | 0.1g |
$269.0 | 2023-05-25 | |
A2B Chem LLC | AD60824-250mg |
Methyl 2-(1H-indol-2-yl)acetate |
21422-40-2 | 97% | 250mg |
$164.00 | 2024-04-20 | |
Ambeed | A417052-250mg |
Methyl 2-(1H-indol-2-yl)acetate |
21422-40-2 | 97% | 250mg |
$224.0 | 2025-03-05 | |
A2B Chem LLC | AD60824-100mg |
Methyl 2-(1H-indol-2-yl)acetate |
21422-40-2 | 97% | 100mg |
$112.00 | 2024-04-20 | |
1PlusChem | 1P007R14-100mg |
1H-Indole-2-acetic acid, methyl ester |
21422-40-2 | 97% | 100mg |
$146.00 | 2023-12-19 |
1H-Indole-2-acetic acid methyl ester 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
1H-Indole-2-acetic acid methyl esterに関する追加情報
1H-Indole-2-acetic acid methyl ester (CAS No: 21422-40-2)
The compound 1H-Indole-2-acetic acid methyl ester (commonly referred to as IAA methyl ester) is a derivative of indole acetic acid (IAA), a naturally occurring plant hormone belonging to the auxin family. With the CAS registry number 21422-40-2, this compound has garnered significant attention in both academic and industrial research due to its unique chemical properties and biological activities.
Auxins, including IAA and its derivatives, play a pivotal role in regulating plant growth and development. The methyl ester derivative of IAA is particularly notable for its enhanced stability and bioavailability, making it a valuable tool in agricultural and biotechnological applications. Recent studies have highlighted its potential in improving crop yields by enhancing root development and stress tolerance in plants.
From a structural standpoint, 1H-Indole-2-acetic acid methyl ester features an indole ring fused with a pyrrole ring, which contributes to its aromatic stability. The presence of the methyl ester group at the 2-position of the indole ring not only modifies the compound's physicochemical properties but also influences its interaction with auxin transport proteins, such as PIN-FORMED (PIN) proteins, which are critical for auxin distribution in plants.
Recent advancements in synthetic biology have enabled researchers to engineer plants with enhanced auxin biosynthesis pathways, leveraging compounds like IAA methyl ester to achieve desired phenotypic traits. For instance, studies published in *Nature Plants* and *Science* have demonstrated that exogenous application of this compound can stimulate lateral root formation, thereby improving nutrient uptake efficiency in crops under nutrient-limited conditions.
In terms of synthesis, 1H-Indole-2-acetic acid methyl ester can be derived from natural sources or synthesized chemically using methods such as the Houben-Weyl synthesis or through metabolic engineering approaches. The development of cost-effective and environmentally friendly synthesis routes has been a focal point of recent research efforts, driven by the increasing demand for sustainable agricultural solutions.
Beyond agriculture, IAA methyl ester has shown promise in medical research, particularly in wound healing and tissue regeneration studies. Preclinical trials have indicated that this compound may stimulate angiogenesis and epithelial cell proliferation, suggesting potential applications in regenerative medicine.
Despite its numerous benefits, the use of 1H-Indole-2-acetic acid methyl ester must be carefully regulated to ensure ecological safety. Research into its environmental fate and toxicity profiles is ongoing, with particular emphasis on minimizing its impact on non-target organisms and ecosystems.
In conclusion, 1H-Indole-2-acetic acid methyl ester (CAS No: 21422-40-2) stands as a versatile compound with wide-ranging applications across multiple disciplines. Its role as an auxin derivative makes it an invaluable tool in advancing our understanding of plant physiology while offering practical solutions for sustainable agriculture and biomedical innovations.
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